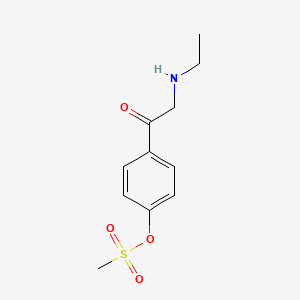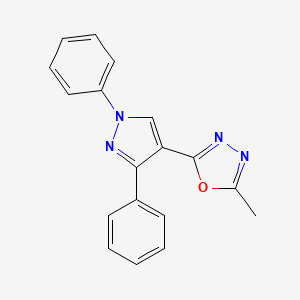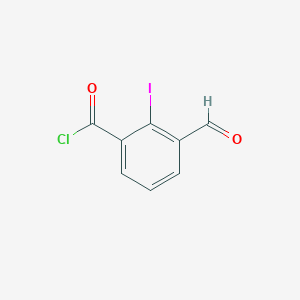
3-Formyl-2-iodobenzoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Formyl-2-iodobenzoyl chloride: is an organic compound with the molecular formula C8H4ClIO2 It is a derivative of benzoyl chloride, where the benzene ring is substituted with an iodine atom at the second position and a formyl group at the third position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Formyl-2-iodobenzoyl chloride typically involves the iodination of 3-formylbenzoic acid followed by chlorination. The process can be summarized as follows:
Iodination: 3-Formylbenzoic acid is treated with iodine and a suitable oxidizing agent, such as potassium iodate, to introduce the iodine atom at the second position of the benzene ring.
Chlorination: The resulting 3-formyl-2-iodobenzoic acid is then reacted with thionyl chloride (SOCl2) to convert the carboxylic acid group into an acyl chloride group, yielding this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common in industrial settings.
化学反应分析
Types of Reactions: 3-Formyl-2-iodobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane), and catalysts (e.g., palladium).
Reduction: Reducing agents (e.g., sodium borohydride), solvents (e.g., ethanol).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water).
Major Products:
Substitution: Products depend on the nucleophile used (e.g., 3-formyl-2-aminobenzoyl chloride).
Reduction: 3-Hydroxymethyl-2-iodobenzoyl chloride.
Oxidation: 3-Formyl-2-iodobenzoic acid.
科学研究应用
Chemistry: 3-Formyl-2-iodobenzoyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also employed in the preparation of complex heterocyclic structures.
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates with anti-inflammatory, anticancer, and antimicrobial properties. Its derivatives are studied for their biological activities and therapeutic potential.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and polymers. It serves as a building block for the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Formyl-2-iodobenzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The formyl group and the acyl chloride group are key functional groups that participate in various chemical reactions. The iodine atom enhances the compound’s reactivity by making the benzene ring more susceptible to electrophilic substitution reactions.
Molecular Targets and Pathways: In biological systems, derivatives of this compound may interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific derivative and its intended application.
相似化合物的比较
2-Iodobenzoyl chloride: Similar structure but lacks the formyl group.
3-Formylbenzoyl chloride: Similar structure but lacks the iodine atom.
4-Formyl-2-iodobenzoyl chloride: Similar structure but with the formyl group at the fourth position.
Uniqueness: 3-Formyl-2-iodobenzoyl chloride is unique due to the presence of both the formyl group and the iodine atom on the benzene ring. This combination of functional groups imparts distinct reactivity and allows for diverse chemical transformations. The iodine atom enhances the compound’s electrophilicity, making it a valuable intermediate in organic synthesis.
属性
CAS 编号 |
921620-79-3 |
|---|---|
分子式 |
C8H4ClIO2 |
分子量 |
294.47 g/mol |
IUPAC 名称 |
3-formyl-2-iodobenzoyl chloride |
InChI |
InChI=1S/C8H4ClIO2/c9-8(12)6-3-1-2-5(4-11)7(6)10/h1-4H |
InChI 键 |
GAZDAJBCJUFWAV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)C(=O)Cl)I)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Methoxy-3-[2-(3-methoxyphenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B12627479.png)
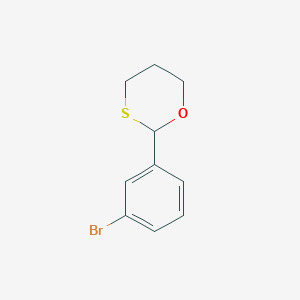

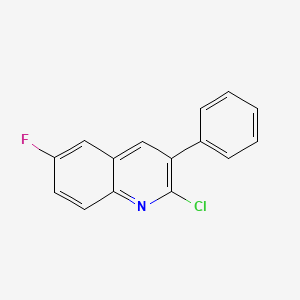
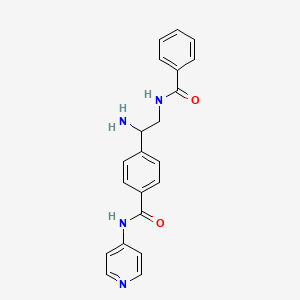
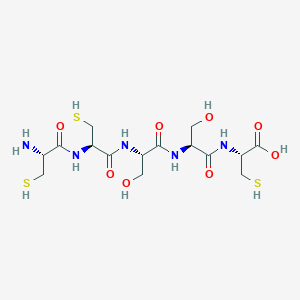
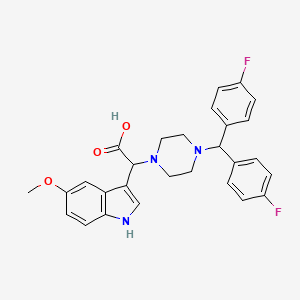
![3-Isoxazolecarboxylic acid, 5-[(1E)-2-(4-quinolinyl)ethenyl]-, ethyl ester](/img/structure/B12627525.png)
![N-[3-(morpholin-4-yl)propyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12627543.png)
![Tert-butyl N-[2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)ethyl]carbamate](/img/structure/B12627546.png)
![6-(3-Chloropropoxy)-5-methoxypyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B12627570.png)
